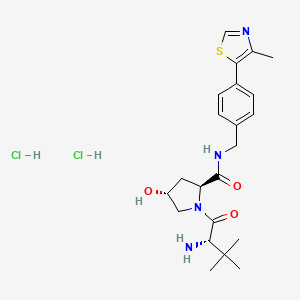
5-chloro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-1H-inden-1-one is an organic compound with the molecular formula C9H7ClO. It is a derivative of indanone, where a chlorine atom is substituted at the 5th position of the indanone ring. This compound is known for its applications in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-1H-inden-1-one typically involves the following steps:
Starting Material: The synthesis begins with 3-chlorobenzaldehyde.
Formation of 3-chlorophenylpropionic acid: 3-chlorobenzaldehyde reacts with propionic acid to form 3-chlorophenylpropionic acid.
Friedel-Crafts Acylation: The 3-chlorophenylpropionic acid undergoes a Friedel-Crafts acylation reaction to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 5-chloro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted indanones with various functional groups.
Scientific Research Applications
5-chloro-1H-inden-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-1H-inden-1-one involves its interaction with various molecular targets. It can act as an electrophile in substitution reactions, where the chlorine atom is replaced by nucleophiles. The compound’s reactivity is influenced by the electron-withdrawing effect of the chlorine atom, which makes the carbonyl carbon more susceptible to nucleophilic attack .
Comparison with Similar Compounds
5-chloro-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2,3-dihydro-1H-inden-1-one: This compound has a similar indanone structure with additional functional groups, showing high affinity for the 5-HT7 receptor.
Indole Derivatives: Compounds like 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives share similar structural features and biological activities.
Uniqueness: 5-chloro-1H-inden-1-one is unique due to its specific substitution pattern and reactivity, making it a valuable intermediate in the synthesis of various biologically active compounds and industrial chemicals.
Properties
CAS No. |
1044874-28-3 |
|---|---|
Molecular Formula |
C9H5ClO |
Molecular Weight |
164.59 g/mol |
IUPAC Name |
5-chloroinden-1-one |
InChI |
InChI=1S/C9H5ClO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h1-5H |
InChI Key |
RMWLGYZHFKIXFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC2=O)C=C1Cl |
Purity |
90 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



